3-(trifluoromethyl)-3H-pyridine-6-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4F3NS |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)-3H-pyridine-6-thione |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-5(11)10-3-4/h1-4H |
InChI Key |
HLQDBDNTYYPQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N=CC1C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Trifluoromethyl 3h Pyridine 6 Thione and Its Analogues
Established and Emerging Trifluoromethylation Strategies
The introduction of a trifluoromethyl group onto a pyridine (B92270) ring is a critical step in the synthesis of the target compound. This can be achieved either by building the ring from a CF3-containing precursor or by direct trifluoromethylation of a pre-formed pyridine ring. nih.gov Direct C-H trifluoromethylation is an efficient approach, though controlling the position of the substitution (regioselectivity) can be challenging due to the high reactivity of trifluoromethyl radicals. chemrxiv.org Strategies are generally categorized as nucleophilic, electrophilic, or radical approaches. chemrxiv.orgnih.gov
Nucleophilic trifluoromethylation typically involves the reaction of an electron-deficient pyridine ring with a nucleophilic CF3 source. For pyridine derivatives, nucleophilic attack generally occurs at the C2 and C4 positions. chemrxiv.org Achieving substitution at the C3 position has historically been more challenging. chemistryviews.org
A significant advancement in this area involves the nucleophilic activation of the pyridine ring through hydrosilylation. chemrxiv.orgnih.gov This method allows for the selective trifluoromethylation at the 3-position. The process begins with the hydrosilylation of the pyridine derivative, which forms an N-silyl enamine intermediate. chemrxiv.orgresearchgate.net This intermediate then reacts with an electrophilic trifluoromethylating agent, effectively achieving a formal nucleophilic substitution at the C3 position. chemrxiv.orgacs.org
Another strategy to direct nucleophilic trifluoromethylation is the activation of the pyridine ring by forming an N-methylpyridine quaternary ammonium (B1175870) salt. acs.orgresearchgate.net Treating these pyridinium (B92312) salts with trifluoroacetic acid in the presence of silver carbonate allows for the regioselective introduction of the CF3 group. acs.orgresearchgate.net This protocol is noted for its operational simplicity and compatibility with various functional groups. acs.org
Table 1: Nucleophilic Trifluoromethylation Approaches
| Method | Activating Strategy | Key Reagents | Key Intermediate | Reference |
|---|---|---|---|---|
| Hydrosilylation-based Activation | Nucleophilic activation via hydrosilylation | Methylphenylsilane, Tris(pentafluorophenyl)borane, Togni Reagent I | N-silyl enamine | chemrxiv.orgchemistryviews.org |
| Quaternary Ammonium Salt Activation | Formation of N-methylpyridinium iodide salts | Trifluoroacetic acid, Silver carbonate | Pyridinium cation | acs.orgresearchgate.net |
Electrophilic trifluoromethylation involves the reaction of an electron-rich substrate with a reagent that acts as a source of an electrophilic "CF3+" equivalent. While pyridines are generally electron-deficient, strategies have been developed to facilitate this reaction. One successful approach involves the nucleophilic activation of the pyridine ring, which then allows for a subsequent reaction with an electrophilic CF3 source. chemrxiv.orgnih.gov
For instance, after activating pyridine or quinoline (B57606) derivatives through hydrosilylation to form enamine intermediates, these nucleophilic intermediates can react with electrophilic trifluoromethylating agents like Togni reagents. chemrxiv.orgresearchgate.net This tandem approach achieves a highly regioselective C3-trifluoromethylation. chemrxiv.orgacs.org This method has proven effective for a range of pyridine and quinoline derivatives and has been applied to the late-stage functionalization of bioactive molecules. chemrxiv.orgresearchgate.net
Direct electrophilic trifluoromethylation of related N-heteroarenes like pyridones has also been demonstrated. A light-promoted method using Langlois' reagent (sodium triflinate) can trifluoromethylate pyridones at the nucleophilic C3 position without the need for a photocatalyst or external oxidant, proceeding through what is proposed to be an electrophilic mechanism. nih.gov
Table 2: Electrophilic Trifluoromethylation Approaches
| Method | Substrate Type | Key Reagents | Conditions | Reference |
|---|---|---|---|---|
| Hydrosilylation-Activation | Pyridine/Quinoline | Hydrosilane, Togni Reagent I, DDQ | 0–25 °C | chemrxiv.orgchemistryviews.org |
| Light-Promoted | Pyridones | Langlois' reagent, DMSO | 390 nm LEDs | nih.gov |
Radical trifluoromethylation is a common method for introducing CF3 groups, but it often suffers from a lack of regioselectivity when applied to pyridine, yielding a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.orgchemistryviews.org However, new methods are emerging to improve control and efficiency.
One innovative approach is the use of piezoelectric materials in ball mills to generate trifluoromethyl radicals for mechanochemical C-H trifluoromethylation. nih.gov This solid-state method offers a cleaner and more sustainable alternative to traditional solution-based reactions and has been successfully applied to a variety of N-heterocycles. nih.gov
Photoredox catalysis also provides a pathway for radical trifluoromethylation. nih.gov Visible-light-induced methods can generate CF3 radicals from sources like triflyl chloride or trifluoroacetic acid to functionalize heterocycles. nih.gov Another strategy involves a light-promoted reaction using Langlois' reagent, which can generate a CF3 radical through an oxidative mechanism to achieve the trifluoromethylation of pyridones and related heterocycles. nih.gov This approach is operationally simple and does not require a photocatalyst. nih.gov The synthesis of trifluoromethoxylated pyridines has also been shown to proceed through a radical O-trifluoromethylation pathway. rsc.org
Cyclization and Condensation Pathways to the Pyridinethione Core
The construction of the pyridinethione ring is the second major synthetic challenge. Most syntheses of pyridine rings rely on either the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org For the synthesis of 3-(trifluoromethyl)-3H-pyridine-6-thione, these methods can be adapted by using a building block that already contains the trifluoromethyl group. nih.gov The final step would involve the conversion of a corresponding pyridone or halopyridine to the pyridinethione, for instance, through thionation. The parent compound, pyrithione (B72027) (1-hydroxy-2(1H)-pyridinethione), is typically prepared from 2-chloropyridine (B119429) or 2-bromopyridine. wikipedia.org
Achieving the desired 3-trifluoromethyl-6-thione substitution pattern requires highly regioselective synthetic methods. Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles offers a practical and efficient route to α-trifluoromethylated pyridines with excellent regioselectivity. nih.gov This method is scalable and uses an inexpensive cobalt catalyst. nih.gov The resulting trifluoromethylated pyridine can then be further functionalized to introduce the thione group.
Another powerful strategy is the regioselective direct C-H trifluoromethylation of pyridine itself, based on an N-methylpyridine quaternary ammonium activation strategy. acs.orgnih.gov This method yields trifluoromethylpyridines with high regioselectivity by treating pyridinium iodide salts with trifluoroacetic acid. acs.orgresearchgate.net
Condensation reactions, such as the Bohlmann-Rahtz pyridine synthesis, can also be employed. This involves the condensation of an enamine with an ethynylketone to form the pyridine ring. youtube.com By carefully selecting trifluoromethylated starting materials, this can lead to the desired regiochemistry. Similarly, the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849), can be modified to produce asymmetrically substituted pyridines. baranlab.orgyoutube.com A common route for preparing 6-trifluoromethylpyridine-3-carboxylic acid derivatives, close analogues of the target structure, involves a cyclocondensation reaction starting from ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govgoogle.com
Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like substituted pyridines in a single step, offering advantages in atom economy and reduced waste. taylorfrancis.comresearchgate.net Several MCRs are used for pyridine synthesis and can be adapted for the target compound. taylorfrancis.comresearchgate.net
The Hantzsch pyridine synthesis is a classic four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is then oxidized. youtube.compharmaguideline.com This method is widely used to create a variety of functionalized pyridines. acsgcipr.org
Other MCRs for pyridine synthesis include the Guareschi-Thorpe reaction and the Kröhnke pyridine synthesis. pharmaguideline.comacsgcipr.org A one-pot, four-component reaction involving 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) has been developed for the green synthesis of novel pyridines, often accelerated by microwave irradiation. nih.gov Such strategies could potentially be adapted by using a trifluoromethylated aldehyde or ketone as one of the components to build the desired 3-(trifluoromethyl)pyridine (B54556) core, which could then be converted to the final thione product.
Table 3: Pyridine Ring Synthesis Methodologies
| Reaction Name/Type | Description | Key Features | Reference |
|---|---|---|---|
| Hantzsch Synthesis | Condensation of an aldehyde, β-ketoester (2 eq.), and ammonia. | Forms a dihydropyridine intermediate requiring oxidation. Versatile MCR. | youtube.comyoutube.com |
| Cobalt-catalyzed [2+2+2] Cycloaddition | Cycloaddition of a trifluoromethylated diyne with a nitrile. | Excellent regioselectivity for α-trifluoromethylated pyridines. | nih.gov |
| Bohlmann-Rahtz Synthesis | Condensation of an enamine and an ethynylketone. | Directly yields the aromatic pyridine ring. | youtube.com |
| General MCR | One-pot condensation of aldehydes, malononitrile, and thiols. | High efficiency and atom economy for polysubstituted pyridines. | taylorfrancis.com |
Innovative Synthetic Routes and Process Enhancements
The development of novel synthetic pathways for trifluoromethyl-substituted pyridines aims to improve efficiency, yield, and accessibility. Traditional methods often involve multi-step processes, but recent innovations focus on streamlining these syntheses. nih.gov
Two primary strategies for synthesizing trifluoromethylpyridine (TFMP) derivatives are the chlorine/fluorine exchange method and the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.gov The latter, known as cyclocondensation, involves the molecular assembly of smaller units to form the final pyridine structure. researchoutreach.org For example, dithiopyr (B166099), an agrochemical, is synthesized via a cyclocondensation reaction using ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing precursor. nih.gov
More advanced techniques include the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring. A highly regioselective direct C-H trifluoromethylation of pyridine has been developed using an N-methylpyridine quaternary ammonium activation strategy, which offers good functional group compatibility and operational simplicity. acs.org Another innovative approach provides modular access to 4,6-bis(trifluoromethyl)pyridines through the reductive cyclization of O-acyl oximes and hexafluoroacetylacetone. orgsyn.org Furthermore, the potent greenhouse gas fluoroform (HCF3) has been successfully utilized as an economical feedstock for the trifluoromethylation of various methyl esters to produce trifluoromethyl ketones, which can be key intermediates in heterocyclic synthesis. beilstein-journals.org These process enhancements, which often involve vapor-phase reactions at high temperatures with transition metal-based catalysts, can offer high yields in a single step. nih.govjst.go.jp
Microwave-Assisted Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. nih.govresearchgate.net This technology is particularly aligned with the principles of green chemistry by enhancing energy efficiency. nih.govacs.org
In the synthesis of functionalized pyridines, microwave irradiation has been shown to be highly effective. A one-pot, four-component reaction to produce novel pyridine derivatives demonstrated significantly improved efficiency under microwave conditions. nih.govacs.org When the reaction was conducted in ethanol (B145695) under microwave irradiation, the desired products were obtained in excellent yields of 82-94% within a remarkably short timeframe of 2-7 minutes. nih.govacs.org In contrast, the same reaction under traditional reflux conditions required 6-9 hours and resulted in lower yields (71-88%). nih.gov
The Bohlmann-Rahtz pyridine synthesis, a classic method, has also been adapted for microwave assistance. This one-step protocol allows for the rapid and efficient synthesis of tri- and tetrasubstituted pyridines from ethyl β-aminocrotonate and various alkynones. organic-chemistry.org The reaction, which combines Michael addition and cyclodehydration in a single operation at 170°C, is completed in just 10-20 minutes with yields reaching up to 98%, far surpassing conventional heating methods. organic-chemistry.org Microwave technology has also been successfully applied to the trifluoromethylation of pyrimidine (B1678525) nucleosides, underscoring its utility in synthesizing complex fluorinated heterocycles. nih.gov
| Method | Reactants | Conditions | Time | Yield | Reference |
| Microwave-Assisted | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Ethanol, Microwave | 2-7 min | 82-94% | nih.govacs.org |
| Conventional Heating | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Ethanol, Reflux | 6-9 h | 71-88% | nih.gov |
| Microwave-Assisted | Ethyl β-aminocrotonate, Alkynone | DMSO, 170°C, Microwave | 10-20 min | up to 98% | organic-chemistry.org |
Solvent-Free and Catalyst-Free Methodologies
A key direction in sustainable chemistry is the reduction or elimination of harmful solvents and catalysts. Solvent-free reactions, conducted by grinding solid reactants or under neat conditions, reduce pollution, lower costs, and simplify processing and product purification. researchgate.netrsc.org Similarly, catalyst-free reactions are advantageous as they avoid the use of potentially toxic and expensive catalysts.
The synthesis of pyridinethione analogues has been achieved using solvent-free grinding methods. researchgate.net For instance, grinding a mixture of reagents in a mortar and pestle can lead to the formation of the desired heterocyclic products. scirp.org This mechanochemical approach provides a clean and efficient alternative to traditional solvent-based syntheses. rsc.org
Catalyst-free methods have also been successfully developed for pyridine-related structures. One study describes a catalyst-free preparation of pyridine-2,6-bis(N-alkylthiazoline-2-thiones) by reacting primary amines, carbon disulfide, and pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives in water, a benign solvent. scirp.orgscirp.orgresearchgate.net The combination of microwave irradiation with solvent-free and catalyst-free conditions represents a particularly powerful green synthetic strategy. A novel and efficient procedure for the synthesis of 2-pyridones and 2-aminopyridines was developed using a multicomponent reaction under solvent-free microwave irradiation, affording excellent yields. researchgate.net Another eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines was established under catalyst-free and additive-free microwave conditions. mdpi.com
Principles of Green Chemistry in Pyridinethione Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. youtube.comyoutube.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridinethiones to minimize environmental impact and enhance safety and efficiency. researchgate.netrasayanjournal.co.in
The core tenets of green chemistry relevant to pyridinethione synthesis include:
Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. youtube.comyoutube.com This is often measured by metrics like atom economy, which maximizes the incorporation of all reactant materials into the final product. youtube.comacs.org Multicomponent reactions (MCRs), which form multiple chemical bonds in a single vessel, are a prime example of high atom economy and align with this principle. rasayanjournal.co.in
Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives. youtube.comacs.org The development of solvent-free methodologies, such as mechanochemical grinding, directly addresses this principle. rsc.orgscirp.org When a solvent is necessary, using water or other green solvents is preferred. scirp.orgscirp.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. youtube.com Catalysts increase reaction rates, allow for milder reaction conditions, and reduce waste. youtube.com While catalyst-free reactions are ideal in some cases, the development of efficient and recyclable heterogeneous catalysts is also a key green chemistry strategy. rasayanjournal.co.in
Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. youtube.comacs.org Innovative one-pot syntheses and highly selective reactions help to eliminate these extra steps. nih.govorganic-chemistry.org
By integrating microwave-assisted protocols, solvent-free conditions, and catalyst-free reactions, the synthesis of this compound and its analogues can be aligned with the principles of sustainable chemistry, leading to more efficient, economical, and environmentally responsible processes. rasayanjournal.co.in
Reactivity and Mechanistic Investigations of 3 Trifluoromethyl 3h Pyridine 6 Thione
Transformations Involving the Thione Functionality
The thione group is a key functional moiety, and its reactivity is central to the chemical profile of pyridinethiones. It readily participates in a tautomeric equilibrium with its corresponding thiol form, 2-pyridinethiol, although the thione form is often favored in solution. acs.org This tautomerism is crucial for its derivatization reactions.
S-Derivatization Reactions and their Scope
The sulfur atom in the thione functionality is a soft nucleophile, making it a prime site for derivatization. S-alkylation is a common and efficient method for modifying pyridinethiones. For instance, related compounds such as 4-trifluoromethyl-3-cyano pyridine-2(1H)thione/one derivatives react readily with various halogenated reagents under solvent-free grinding conditions to yield 2-S-alkyl pyridine (B92270) derivatives. tandfonline.com These S-alkylated products serve as versatile intermediates for synthesizing more complex heterocyclic systems, including thieno[2,3-b]pyridines. tandfonline.comresearchgate.net
The reaction of 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with ethyl chloroacetate, for example, leads to the formation of ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate, a key precursor for various carbohydrazides and pyrimidinone derivatives. researchgate.net
Alkylation Reactions of Pyridinethiones
Alkylation of pyridines and their derivatives is a fundamental transformation for creating carbon-carbon bonds. youtube.com While pyridine itself is electron-deficient and generally resistant to Friedel-Crafts type alkylations, the pyridinethione moiety offers alternative reaction pathways. youtube.com Alkylation can occur at the nitrogen or the sulfur atom, with the regioselectivity depending on the alkylating agent and reaction conditions. The nucleophilic nitrogen of pyridine readily attacks alkyl halides to form pyridinium (B92312) salts. quimicaorganica.org
For direct C-H alkylation, particularly at the C4 position, methods often involve activating the pyridine ring, for instance, by forming a pyridinium salt with a blocking group. This strategy has been successful in Minisci-type reactions, allowing for the introduction of primary, secondary, and tertiary alkyl groups. chemistryviews.orgnih.gov While these methods are developed for pyridine itself, the principles can be extended to substituted pyridines, although the electronic influence of the trifluoromethyl and thione groups would significantly affect regioselectivity.
Electrochemical Behavior and Redox Processes
The electrochemical properties of pyridine derivatives are of great interest for understanding their reaction mechanisms and for developing new synthetic methodologies. researchgate.netnih.gov The redox behavior is sensitive to the substituents on the pyridine ring and the nature of the electrochemical setup. nih.govmdpi.com
Voltammetric Characterization of Pyridinethione Derivatives
Cyclic voltammetry (CV) and other voltammetric techniques are powerful tools for characterizing the redox processes of pyridinethione derivatives. mdpi.comresearchgate.net Studies on related pyrimidine (B1678525) derivatives show that the electrochemical reduction is influenced by the medium's pH. researchgate.netshd.org.rs For example, the reduction of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one and its thio-analogue involves multi-electron processes, with peak potentials shifting to more negative values as the pH increases. shd.org.rs This pH dependence allows for the determination of the pKa values of the compounds. researchgate.net
For 2-pyridone derivatives, electrochemical activity is often dictated by the presence of hydroxyl groups, with the deprotonated anionic form being more electrochemically active. mdpi.com A similar dependency is expected for pyridinethiones, where the thiol-thione equilibrium and protonation state would play a crucial role in the observed voltammetric response.
Table 1: Electrochemical Data for Related Pyrimidine Derivatives
| Compound | Technique | pH Range | Key Observation | Reference |
|---|---|---|---|---|
| 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one/thione | CV | 1.80 - 12.30 | pH-dependent reduction potentials, determination of pKa. | researchgate.netshd.org.rs |
| 6-mercaptopurine riboside | CV | 2.2 - 9.5 | Single oxidation peak corresponding to a one-electron, one-proton loss to form a radical that dimerizes. | researchgate.net |
| 2-Pyridone Derivatives | CV, SWV | Acidic & Alkaline | Electrooxidation is dependent on a hydroxyl group at position 6; the deprotonated form is more active. | mdpi.com |
This table presents data for related pyrimidine and pyridone structures to infer potential behavior.
Mechanistic Aspects of Electrochemical Reactions
The mechanisms of electrochemical reactions for pyridine derivatives can be complex, often involving proton-coupled electron transfer (PCET) steps. rsc.orgprinceton.edu The electrochemical reduction of pyridinium to a pyridinyl radical is a key step in processes like CO2 reduction. rsc.orgprinceton.edu However, theoretical studies suggest that the active species might be a surface-bound dihydropyridine (B1217469) rather than a free radical in solution. rsc.orgprinceton.edu
Photochemical Reactivity and Induced Transformations
The photochemistry of thiones is characterized by the reactivity of their excited triplet states. rsc.orgrsc.orgresearchgate.net These intermediates are pivotal in various photo-induced reactions.
Nanosecond laser photolysis studies on pyridine-2(1H)-thione (2PyT) have identified its transient triplet state, 3(2PyT)*, which absorbs around 460 nm. rsc.orgrsc.org This triplet state can undergo several reactions, including electron transfer and hydrogen abstraction. rsc.org It acts as an electron acceptor in the presence of electron donors like tetramethylbenzidine and as an electron donor for acceptors like dinitrobenzene. rsc.orgrsc.org
Furthermore, the triplet state of 2PyT exhibits electrophilic character in its reactions with various alkenes and hydrogen-atom donors. rsc.org The reactivity and the nature of the lowest triplet state (n,π* or π,π*) can be determined by comparing experimental results with molecular orbital calculations. rsc.orgrsc.org While specific data for 3-(trifluoromethyl)-3H-pyridine-6-thione is not available, the fundamental photochemical principles observed for 2PyT are expected to apply, with the trifluoromethyl group modulating the energies and reactivities of the excited states.
Recent studies have also explored the photochemical valence isomerization of pyridine N-oxides as a method for the selective C3-hydroxylation of the pyridine ring, demonstrating the utility of photochemical methods for functionalizing the pyridine core. nih.gov
Table 2: Photochemical Properties of Pyridine-2(1H)-thione (2PyT)
| Property | Value/Observation | Solvent | Reference |
|---|---|---|---|
| Triplet-Triplet Absorption (λmax) | 460 nm | Acetonitrile | rsc.org |
| Lowest Triplet State Configuration | 3(π,π*) | - | rsc.org |
| Reaction with Electron Donors (e.g., TMB) | Photoinduced electron transfer | Polar Solvents | rsc.orgrsc.org |
| Reaction with Electron Acceptors (e.g., DNB) | Photoinduced electron transfer | Polar Solvents | rsc.orgrsc.org |
| Reaction with H-atom Donors | Hydrogen abstraction, electrophilic character | - | rsc.org |
This table summarizes data for the parent compound Pyridine-2(1H)-thione (2PyT).
Regioselectivity and Stereochemical Control in Reactions of the Pyridine Nucleus
The reactivity of the pyridine ring in this compound is dictated by the electronic properties of its substituents: the electron-withdrawing trifluoromethyl (-CF3) group and the thione (-C=S) group, which can exist in tautomeric equilibrium with the corresponding thiol (-SH). The interplay of these groups governs the regioselectivity of electrophilic and nucleophilic attacks on the pyridine nucleus.
The trifluoromethyl group is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions. chemistryviews.orgacs.org Conversely, the pyridine nitrogen itself is nucleophilic and can be protonated or coordinated to Lewis acids, which deactivates the ring towards electrophilic attack. youtube.com However, methods for the 3-position-selective C(sp2)–H trifluoromethylation of pyridine rings have been developed, proceeding through nucleophilic activation of the pyridine derivative. chemistryviews.orgacs.orgacs.org
The thione group, particularly in its thiol tautomeric form (6-mercapto-3-(trifluoromethyl)pyridine), possesses a lone pair of electrons on the sulfur atom that can be donated to the ring, thus activating it towards electrophilic substitution, typically at positions ortho and para to the activating group. However, the strong deactivating effect of the trifluoromethyl group at the 3-position complicates predicting the precise outcome of such reactions.
In nucleophilic aromatic substitution reactions, the electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, makes it susceptible to attack by nucleophiles. The positions most activated for nucleophilic attack are typically C2, C4, and C6. In the case of this compound, the C6 position is already substituted. Therefore, nucleophilic attack would be anticipated at the C2 and C4 positions. The regioselectivity of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on substituted 3,4-pyridynes have shown that the distortion of the aryne intermediate, influenced by substituents, governs the regioselectivity of nucleophilic additions. nih.gov
Detailed experimental studies on the stereochemical control of reactions at the pyridine nucleus of this compound are not extensively available in the current literature. However, for related systems, stereoselective dearomatization of activated pyridines has been achieved through chemo-enzymatic methods to produce stereo-enriched piperidines. whiterose.ac.uk Such approaches could potentially be adapted to control the stereochemistry of reactions involving the pyridine ring of the title compound.
Table 1: Predicted Regioselectivity of Reactions at the Pyridine Nucleus of this compound
| Reaction Type | Predicted Reactive Positions | Influencing Factors |
| Electrophilic Aromatic Substitution | C5 (meta to -CF3) | -CF3 group (meta-directing), Thione/thiol group (activating/directing effects), Ring deactivation by pyridine nitrogen |
| Nucleophilic Aromatic Substitution | C2, C4 | Electron-withdrawing -CF3 group, Position of the thione group |
| Radical Substitution | C2, C4, C5 | Relative stability of radical intermediates |
Kinetic and Thermodynamic Studies of Reaction Pathways
Specific kinetic and thermodynamic data for reactions involving this compound are scarce in the published literature. However, insights can be drawn from studies on related pyridine-thione compounds.
A kinetic study on the nitrosation of 2-mercaptopyridine (B119420), which exists predominantly as the pyridine-2(1H)-thione tautomer, revealed a rapid reaction with nitrous acid. rsc.org The reaction follows third-order kinetics, and the rate constant is near the diffusion-controlled limit, indicating a very fast process. rsc.org This suggests that the thione moiety in this compound is also likely to be highly reactive towards electrophiles targeting the sulfur atom. The presence of the electron-withdrawing trifluoromethyl group at the 3-position would be expected to decrease the nucleophilicity of the thione sulfur to some extent, thereby potentially reducing the reaction rate compared to unsubstituted pyridine-thione.
Kinetic studies on the formation of pyrimidine thiones from the reaction of 2,6-dibenzylidenecyclohexanone (B188912) with thiourea (B124793) have shown that the reaction proceeds via a nucleophilic addition mechanism and follows pseudo-first-order kinetics. researchgate.net The rates were found to be dependent on the substituents on the aromatic rings. researchgate.net This highlights the sensitivity of reaction kinetics to the electronic nature of substituents in heterocyclic thione formation.
Table 2: Kinetic Data for the Nitrosation of 2-Mercaptopyridine (Pyridine-2(1H)-thione) rsc.org
| Rate Constant | Value | Conditions |
| k3 (third-order rate constant) | 8200 dm⁶ mol⁻² s⁻¹ | Reaction with HNO₂ in acidic solution |
| k(NOCl) (bimolecular rate constant) | 3.5 x 10⁹ dm³ mol⁻¹ s⁻¹ | Catalysis by Cl⁻ |
| k(NOBr) (bimolecular rate constant) | 3.7 x 10⁹ dm³ mol⁻¹ s⁻¹ | Catalysis by Br⁻ |
It is important to note that these values are for the parent 2-mercaptopyridine and would likely be modulated by the presence of the trifluoromethyl group in this compound.
Advanced Spectroscopic and Structural Characterization of 3 Trifluoromethyl 3h Pyridine 6 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and substitution pattern of 3-(trifluoromethyl)-3H-pyridine-6-thione.
The presence of ¹H, ¹³C, and ¹⁹F nuclei makes this compound ideally suited for a multi-faceted NMR analysis.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring. The chemical shifts (δ) would be influenced by the electron-withdrawing trifluoromethyl group and the thione functionality. Based on analogous substituted pyridines, the protons would likely appear in the aromatic region (δ 7.0-9.0 ppm). The proton adjacent to the nitrogen (H2) would be the most deshielded, followed by the proton adjacent to the CF₃ group (H4). Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (doublets, triplets, or doublets of doublets) that help confirm their relative positions.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals would include the thione carbon (C=S), which is expected to be significantly downfield (typically δ 160-200 ppm), the carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The CF₃ carbon signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The pyridine ring carbons attached to or near the electron-withdrawing CF₃ group will also show coupling to fluorine (²JCF, ³JCF). rsc.org
¹⁹F NMR: ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. icpms.cz For this compound, the spectrum would show a singlet for the CF₃ group, as there are no other fluorine atoms in the molecule to couple with. The chemical shift of this singlet is characteristic of a CF₃ group attached to an aromatic ring and typically appears in the range of δ -60 to -70 ppm relative to a CFCl₃ standard. rsc.orgspectrabase.com
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (based on analogs)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | |||
| H2 | ~8.0 - 8.5 | d | ³J(H2-H4) = ~2-3 |
| H4 | ~7.5 - 8.0 | dd | ³J(H4-H5) = ~7-9, ⁴J(H4-CF₃) |
| H5 | ~7.2 - 7.7 | d | ³J(H5-H4) = ~7-9 |
| N-H | ~13.0 - 14.0 | br s | - |
| ¹³C | |||
| C2 | ~145 - 155 | d | ¹J(C2-H2) |
| C3 | ~130 - 140 | q | ¹J(C3-F) = ~270-280 |
| C4 | ~135 - 145 | d | ¹J(C4-H4), ³J(C4-F) = ~4-5 |
| C5 | ~120 - 130 | d | ¹J(C5-H5), ⁴J(C5-F) = ~1-2 |
| C6 | ~175 - 185 | s | - |
| CF₃ | ~123 | q | ¹J(C-F) = ~270-280 |
| ¹⁹F | |||
| CF₃ | ~ -63 | s | - |
Note: Data is predictive and based on analysis of similar structures like 5-(trifluoromethyl)pyridine-2-thiol (B7722606) and other trifluoromethylated pyridines. rsc.orgsigmaaldrich.comrsc.orgnih.govresearchgate.net
While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguous assignment of the complex spectra of substituted heterocycles. sdsu.eduyoutube.comslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H4 and H5, confirming their adjacency. The absence of a cross-peak between H2 and other ring protons would confirm its isolated position.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). pressbooks.pubnih.gov An HSQC spectrum would definitively link each proton signal (H2, H4, H5) to its corresponding carbon signal (C2, C4, C5), greatly simplifying the assignment of the ¹³C spectrum.
The N-H proton to C2 and C6.
H2 to C3, C4, and C6.
H4 to C2, C3, C5, C6, and the CF₃ carbon.
H5 to C3, C4, and C6. These correlations would piece together the entire molecular framework, confirming the relative positions of the trifluoromethyl group, the thione, and the protons on the pyridine ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Conformation Analysis
The IR and Raman spectra of this compound would be dominated by several key vibrations:
C=S (Thione) Stretching: The thione group has a characteristic stretching vibration that typically appears in the region of 1100-1250 cm⁻¹. This band is often strong in the Raman spectrum.
C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands in the IR spectrum, usually found in the 1100-1350 cm⁻¹ range.
Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending vibrations. Ring stretching modes (νC=C, νC=N) typically occur in the 1400-1650 cm⁻¹ region. Ring breathing modes and C-H in-plane and out-of-plane bending vibrations appear at lower frequencies.
Table 2: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
| N-H Stretch | 3100-3300 | Medium / Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium / Strong |
| C=C, C=N Ring Stretch | 1400-1650 | Strong / Strong |
| C-F Asymmetric Stretch | ~1320 | Very Strong / Medium |
| C-F Symmetric Stretch | ~1150 | Very Strong / Strong |
| C=S Stretch | 1100-1250 | Medium / Strong |
| CF₃ Bending/Deformation | 600-800 | Strong / Medium |
| Ring Bending/Deformation | 400-1000 | Medium-Strong / Medium-Strong |
Note: Frequencies are based on data from related pyridine, pyridine-thione, and trifluoromethyl-substituted aromatic compounds. researchgate.net
Mass Spectrometry (HRMS, ESI-MS) for Precise Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns. sapub.org
ESI-MS (Electrospray Ionization Mass Spectrometry): As a soft ionization technique, ESI-MS would be used to determine the molecular weight of the compound. It would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 180.01.
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₆H₄F₃NS, the expected exact mass of the protonated molecule [M+H]⁺ is 180.0116, which HRMS can measure with ppm accuracy, distinguishing it from other potential isobaric compounds.
Fragmentation Pattern: By increasing the collision energy (MS/MS), the molecular ion can be fragmented. The fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragmentation pathways for this compound could include: tandfonline.comresearchgate.netmdpi.comnih.gov
Loss of a fluorine atom.
Loss of the entire trifluoromethyl radical (•CF₃).
Cleavage of the pyridine ring.
Loss of hydrogen sulfide (B99878) (H₂S) or a thioformyl (B1219250) radical (•CHS).
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Proposed) | Ion Formula | Description |
| 180 | [C₆H₅F₃NS]⁺ | Molecular Ion [M+H]⁺ |
| 161 | [C₆H₅F₂NS]⁺ | Loss of F |
| 111 | [C₆H₅NS]⁺ | Loss of CF₃ |
| 147 | [C₆H₄F₃N]⁺ | Loss of HS |
| 83 | [C₅H₄N]⁺ | Pyridinium (B92312) fragment after side-chain losses |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Analysis
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the ultimate proof of its molecular structure in the solid state. This technique maps the electron density in the crystal, allowing for the precise determination of:
Atomic positions and connectivity, confirming the substitution pattern.
Bond lengths and bond angles, revealing any strain or electronic effects (e.g., the effect of the CF₃ group on the ring geometry).
Intermolecular interactions, such as hydrogen bonds (e.g., N-H···S=C) between molecules, which dictate the crystal packing. The potential for π-π stacking between the pyridine rings could also be assessed.
While a structure for the target molecule is not available, analysis of related compounds like 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid reveals how such molecules can form extensive hydrogen-bonding networks in the solid state. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions corresponding to π → π* and n → π* transitions. researchgate.netnist.govsielc.com
π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyridine-thione system. These would likely be observed in the 250-300 nm range.
n → π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the sulfur or nitrogen atom) to a π* antibonding orbital. These transitions for thiones are often observed at longer wavelengths, potentially extending into the 350-450 nm region, and are responsible for the color of many thione-containing compounds.
The position and intensity of these bands can be sensitive to the solvent polarity, providing further insight into the nature of the electronic transitions.
Computational and Theoretical Chemistry of 3 Trifluoromethyl 3h Pyridine 6 Thione
Quantum Chemical Calculations and Modeling of Pyridinethione Systems
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular systems. For pyridinethiones, these methods can determine stable conformations, vibrational frequencies, and the energies of various electronic states. The two main pillars of these calculations are Density Functional Theory (DFT) and ab initio methods, which differ in their approach to solving the electronic Schrödinger equation. wikipedia.org
Density Functional Theory (DFT) has become a popular and effective computational method for studying the electronic structure of medium to large molecular systems, including pyridine (B92270) derivatives. mdpi.comelectrochemsci.org It offers a favorable balance between computational cost and accuracy by approximating the many-electron system's energy as a functional of the electron density. mdpi.com DFT is widely applied to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data. aps.org
In the context of pyridinethione systems, DFT calculations are used to investigate structural parameters, vibrational spectra, and reactivity descriptors. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p) to perform calculations. electrochemsci.org These studies can elucidate the stability of different tautomers (thione vs. thiol), analyze intramolecular interactions, and predict sites of reactivity. electrochemsci.orgmdpi.com For example, DFT has been successfully used to study the inhibition properties and surface interactions of pyridine derivatives by calculating their electronic and molecular properties. electrochemsci.org
Table 1: Typical DFT Parameters for Analyzing Pyridine Systems
| Parameter | Description | Typical Application |
|---|---|---|
| Functional | Approximates the exchange-correlation energy. Common examples include B3LYP and CAM-B3LYP. electrochemsci.org | Used for geometry optimization, energy calculations, and predicting electronic properties. |
| Basis Set | A set of mathematical functions used to build molecular orbitals. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are frequently used. researchgate.net | Determines the accuracy of the calculation. Larger basis sets provide more accurate results at a higher computational cost. |
| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. The Polarizable Continuum Model (PCM) is a common choice. | Simulates the behavior of the molecule in a solution, which is crucial for comparing with experimental data obtained in solvents. |
| Calculated Properties | Optimized geometry, vibrational frequencies (IR/Raman), NMR chemical shifts, electronic absorption spectra (UV-Vis), and reactivity descriptors. researchgate.net | Provides a comprehensive theoretical characterization of the molecule to compare with and interpret experimental results. |
This table is generated based on methodologies described in the cited research for similar compounds.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants, without relying on experimental data for parameterization. wikipedia.org These methods solve the Schrödinger equation directly, making them highly accurate but computationally more demanding than DFT. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC). wikipedia.orgrsc.org
For pyridine systems, ab initio calculations have been employed to study intermolecular interactions, such as hydrogen bonding in pyridine-water complexes, and to investigate photochemical processes. rsc.orgrsc.org For instance, high-level ab initio calculations at the MP2/cc-pVQZ level have been used to determine the stabilization energies of C-H–O interactions in pyridine. rsc.org These methods are particularly valuable for situations where electron correlation effects are critical, such as in the study of excited states and reaction pathways, providing benchmark data that can be used to validate less computationally expensive methods like DFT. rsc.org
Electronic Structure and Reactivity Descriptors
To understand the chemical behavior of 3-(trifluoromethyl)-3H-pyridine-6-thione, computational chemists analyze a variety of electronic structure descriptors. These indices, derived from quantum chemical calculations, help predict the molecule's reactivity, stability, and interaction with other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org
The energy of the HOMO is related to the molecule's ionization potential and indicates its ability to donate electrons. A higher HOMO energy suggests a better electron donor. Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a better electron acceptor. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor for chemical reactivity and kinetic stability. numberanalytics.com A small HOMO-LUMO gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In contrast, a large gap suggests high stability and low reactivity. researchgate.net For a compound like this compound, FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic (HOMO-driven) and electrophilic (LUMO-driven) reactions. electrochemsci.org
Table 2: Interpreting Frontier Molecular Orbital (FMO) Data
| FMO Parameter | Symbol | Interpretation |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability. Higher values indicate a stronger tendency to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability. Lower values indicate a stronger tendency to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicates kinetic stability and chemical reactivity. A large gap signifies high stability and low reactivity, while a small gap suggests higher reactivity. |
This table provides a conceptual framework for interpreting FMO data based on established chemical theories.
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a localized, intuitive picture of chemical bonding. wikipedia.org It provides a representation that corresponds closely to the familiar Lewis structure, with orbitals representing core electrons, lone pairs, and bonds. wisc.eduresearchgate.net
A key feature of NBO analysis is its ability to quantify delocalization effects and intermolecular interactions through second-order perturbation theory. wisc.edu This analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The stabilization energy (E(2)) associated with a donor-acceptor interaction (i → j*) is calculated, where a larger E(2) value indicates a more significant interaction. mdpi.comwisc.edu For this compound, NBO analysis would reveal hyperconjugative interactions that contribute to its stability, such as the delocalization of electron density from the nitrogen or sulfur lone pairs into antibonding orbitals of the pyridine ring. This provides detailed insight into the electronic communication within the molecule. mdpi.com
The Molecular Electrostatic Potential (MEP) is a property used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different potential values are represented by different colors, providing a guide to the molecule's reactive sites. researchgate.net
Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. electrochemsci.orgresearchgate.net For this compound, these would likely be located around the electronegative sulfur and nitrogen atoms. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net The electron-withdrawing trifluoromethyl group would enhance the positive potential on adjacent carbon atoms. Regions of near-zero potential (colored green) are typically associated with nonpolar areas of the molecule. MEP analysis is a powerful tool for understanding non-covalent interactions and predicting how a molecule will interact with biological receptors or other reactants. researchgate.netnih.govnih.gov
Table 3: MEP Surface Color Coding and Reactivity
| Color Range | Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Red | Most Negative | Strongest site for electrophilic attack. researchgate.net |
| Yellow | Negative | Site for electrophilic attack. |
| Green | Near-Zero | Likely site for nonpolar interactions. |
| Blue | Positive | Site for nucleophilic attack. researchgate.net |
This table explains the standard convention for interpreting MEP surfaces as described in the cited literature.
Conformational Preference and Potential Energy Surface Mapping
No studies detailing the conformational analysis or potential energy surface (PES) mapping for this compound were found. This type of analysis would typically involve:
Identification of the most stable tautomer (e.g., the thione vs. thiol form).
Calculation of the rotational barrier of the trifluoromethyl group.
Mapping the potential energy surface to identify local minima, transition states, and the preferred geometric conformations of the molecule.
Synthetic Utility and Applications of 3 Trifluoromethyl 3h Pyridine 6 Thione As a Building Block
Versatile Building Block in Complex Organic Synthesis
The pyridine-2(1H)-thione scaffold, of which 3-(trifluoromethyl)-3H-pyridine-6-thione is a derivative, is recognized for its utility as a versatile precursor in the synthesis of polycyclic molecules. The reactivity of the thione group allows for various transformations, primarily S-alkylation reactions, which serve as a gateway to more elaborate structures. For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with reagents containing a halogen atom adjacent to an active methylene (B1212753) group is a well-established method for preparing thieno[2,3-b]pyridines. abertay.ac.ukresearchgate.net This reactivity is readily applicable to the trifluoromethyl analogue.
The general synthetic utility is demonstrated by the reactions of 4-trifluoromethyl-3-cyanopyridine-2(1H)-thione with various halogenated reagents. tandfonline.comtandfonline.com These reactions, often carried out under mild, environmentally benign conditions such as grinding at room temperature, yield 2-S-alkylated pyridine (B92270) derivatives in excellent yields. tandfonline.comtandfonline.com These intermediates are not typically isolated but are used directly in subsequent cyclization steps to build fused heterocyclic systems. researchgate.net The presence of the trifluoromethyl group is crucial, as it modulates the electronic properties and reactivity of the pyridine ring, influencing the course of subsequent reactions and imparting unique characteristics to the final products.
Precursor for Diverse Fluorinated Heterocyclic Systems
A primary application of pyridinethiones is in the synthesis of fused heterocyclic systems, particularly thienopyridines. researchgate.net The Thorpe-Ziegler reaction is a key strategy, where an S-alkylated intermediate with a nitrile group undergoes base-catalyzed intramolecular cyclization to form an aminothieno[2,3-b]pyridine ring. researchgate.net
Starting from a trifluoromethyl-substituted pyridinethione, this method provides access to a variety of fluorinated thienopyridines. Research on the closely related 6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione has shown that it can be readily converted into ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate, which then cyclizes to form the corresponding ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. This highlights the role of the pyridinethione as a direct precursor to complex, fluorinated heterocyclic systems.
The resulting aminothieno[2,3-b]pyridine scaffold can be further elaborated. For example, reaction with hydrazine (B178648) hydrate (B1144303) converts the ester group into a carbohydrazide, which can then be used to construct fused pyrimidine (B1678525) rings, leading to pyridothienopyrimidine derivatives. nih.govtandfonline.com These multistep syntheses, originating from a single pyridinethione building block, demonstrate its value in generating molecular diversity.
Table 1: Synthesis of Fused Heterocycles from Pyridinethione Derivatives
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 3-Cyanopyridine-2(1H)-thione | Halo-compounds with active methylene group | Thieno[2,3-b]pyridine (B153569) | abertay.ac.ukresearchgate.net |
| 4-Trifluoromethyl-3-cyanopyridine-2(1H)-thione | Halogenated Reagents | 2-S-Alkyl Pyridine | tandfonline.comtandfonline.com |
| 2-S-Alkyl Pyridine Derivatives | Base (e.g., NaOEt) | Thieno[2,3-b]pyridine | researchgate.nettandfonline.com |
| 3-Aminothieno[2,3-b]pyridine-2-carboxylate | Hydrazine Hydrate | Pyridothienopyrimidine | nih.gov |
Application as a Ligand in Catalytic Reactions
While specific studies on this compound as a ligand are not extensively documented, its structural analogue, 3-(trifluoromethyl)-2-pyridone, provides significant insight into its potential catalytic applications. The principles governing the coordination chemistry of the pyridone can be largely extrapolated to the thione. Pyridone and pyridinethione moieties are effective ligands for transition metals, capable of forming stable chelate complexes that can be utilized in catalysis.
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. Its presence on the pyridine ring significantly lowers the electron density of the heterocyclic system. This electronic modification directly influences the metal-binding affinity of the ligand. For the analogous 3-(trifluoromethyl)-2-pyridone, the CF₃ group is known to tune its metal-binding properties. This effect is critical in catalytic cycles where ligand-metal bond strength needs to be finely balanced for optimal performance. The electron-withdrawing nature of the CF₃ group can stabilize lower oxidation states of the metal center and modulate the Lewis acidity of the coordinated metal, thereby influencing its catalytic activity.
The corresponding 2-pyridone amide group is widely used as a directing group in C-H activation reactions, facilitating functionalization at specific positions. The 3-(trifluoromethyl)-2-pyridone has been employed as a ligand in such reactions, where it helps to control regioselectivity. The thione group in this compound can similarly act as a coordinating site for a metal catalyst. By anchoring the catalyst to the substrate, the ligand can direct the catalytic center to activate a specific C-H bond, typically at a sterically accessible and electronically favorable position on a co-substrate. The CF₃ group can further enhance this control by sterically blocking certain sites and electronically influencing the reactivity of others, thereby improving the regioselectivity of the transformation.
Synthesis of Scaffolds with Pharmacological Potential
Pyridine and pyridinethione derivatives are common structural motifs in molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity. nih.gov
The thieno[2,3-b]pyridine core, synthesized from pyridinethione precursors, is found in several marketed drugs and is associated with diverse biological activities. nih.gov Therefore, this compound serves as a key starting material for building trifluoromethylated thienopyridine scaffolds. These scaffolds are of significant interest in drug discovery programs. For example, certain pyridinethione derivatives have shown promising antiproliferative activity against various cancer cell lines. nih.gov The ability to generate libraries of complex fluorinated heterocycles from this building block makes it a valuable tool in the search for new therapeutic agents.
Table 2: Bioactive Scaffolds Derived from Pyridinethione Precursors
| Precursor Type | Derived Scaffold | Associated Pharmacological Potential | Reference(s) |
| Pyridinethione | Pyridinethione Derivative | Anticancer, Antimicrobial | nih.gov |
| Pyridinethione | Thieno[2,3-b]pyridine | Antiplatelet, Antileishmanial, Anti-inflammatory | nih.gov |
| Pyridine N-Oxide | Pyrithione (B72027) | Anti-inflammatory, Neurological Activity | researchgate.net |
Intermediate in Agrochemical Development
The trifluoromethylpyridine (TFMP) structure is a key component in numerous modern agrochemicals, including herbicides, fungicides, and insecticides. nih.gov The trifluoromethyl group often imparts enhanced biological activity and favorable physicochemical properties, such as improved transport and metabolic resistance in target organisms.
Compounds like dithiopyr (B166099) and thiazopyr, which are microtubule assembly inhibitors used as herbicides, are synthesized using trifluoromethyl-containing building blocks in cyclocondensation reactions to form the core pyridine ring. nih.gov Similarly, this compound can serve as a crucial intermediate in the synthesis of novel agrochemicals. Its reactive thione functionality allows for the straightforward introduction of various substituents, enabling the rapid generation of diverse molecular structures for screening. The established importance of the trifluoromethyl-pyridine moiety in successful commercial pesticides underscores the potential of this building block in the development of next-generation crop protection agents. For instance, thieno[2,3-c]isoquinoline derivatives, which can be synthesized from pyridinethione precursors, have been investigated for their insecticidal activity. nih.gov
Future Perspectives and Research Challenges in Trifluoromethylated Pyridinethione Chemistry
Advancements in Sustainable and Efficient Synthesis
The future of synthesizing trifluoromethylated pyridinethiones, including 3-(trifluoromethyl)-3H-pyridine-6-thione, is intrinsically linked to the principles of green and sustainable chemistry. The drive is to develop methods that are not only efficient in terms of yield and selectivity but also minimize environmental impact through reduced waste, energy consumption, and use of hazardous materials.
Green Chemistry Strategies: Recent research has highlighted several promising green synthetic strategies. One such approach is the adoption of solvent-free reaction conditions. For instance, the synthesis of pyridine-2(1H)-thione derivatives has been successfully achieved by grinding reagents together at room temperature, a method that is simple, efficient, and circumvents the need for potentially harmful solvents. researchgate.net Furthermore, microwave-assisted synthesis represents another avenue for greener chemistry, often leading to dramatically reduced reaction times and increased yields for heterocyclic compounds. chemistryviews.org The use of continuous flow reactors is also gaining traction, as it allows for safer handling of reactive intermediates and can lead to highly atom-efficient processes, such as the use of fluoroform for difluoromethylation. rsc.org
Efficient Catalytic Systems: Catalysis is at the heart of modern efficient synthesis. Transition metal-catalyzed reactions have proven particularly effective. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions provide a practical and highly regioselective route to α-trifluoromethylated pyridines from trifluoromethylated diynes and nitriles. nih.govresearchgate.net Similarly, Rh(III)-catalyzed C–H functionalization has been developed as a one-step method for preparing 3-fluoropyridines, offering a direct and atom-economical pathway. nih.gov The future will likely see the discovery of more efficient catalysts based on earth-abundant metals, further enhancing the sustainability of these synthetic routes.
Building Block Approaches: A dominant and highly effective strategy involves the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block. rsc.orgresearchoutreach.orgjst.go.jp This approach avoids the often harsh conditions and poor regioselectivity associated with direct trifluoromethylation of a pre-formed pyridine ring. nih.govresearchgate.net Researchers are continuously developing new and more versatile CF₃-containing synthons to broaden the scope of accessible trifluoromethylated pyridinethione structures. One-pot and multicomponent reactions that utilize these building blocks are particularly attractive as they increase molecular complexity in a single, efficient step. researchgate.netrsc.org
Discovery of Novel Reactivity Patterns and Chemical Transformations
While the synthesis of trifluoromethylated pyridinethiones is a primary focus, understanding their reactivity is crucial for their application as versatile chemical intermediates. The thione group and the trifluoromethyl-substituted pyridine ring offer multiple sites for further chemical modification.
Reactivity of the Thione Group: The pyridinethione moiety is a versatile functional group. It readily undergoes S-alkylation, allowing for the introduction of various side chains. researchgate.net More significantly, it serves as a key precursor for the synthesis of fused heterocyclic systems. A prominent example is the synthesis of thieno[2,3-b]pyridines, which are formed through the reaction of pyridinethiones with halogenated reagents. researchgate.net These transformations open pathways to complex polycyclic structures with potential applications in materials science and medicinal chemistry.
Direct C-H Functionalization: A major challenge and area of intense research is the direct and selective functionalization of C-H bonds. While direct C-H trifluoromethylation of heterocycles is a powerful tool, controlling the position of substitution (regioselectivity) remains difficult due to the high reactivity of the trifluoromethyl radical. pnas.org Significant progress has been made with the development of a method for the 3-position-selective C-H trifluoromethylation of pyridine rings through a nucleophilic activation strategy involving hydrosilylation. chemistryviews.org Future research will aim to expand the toolkit of regioselective C-H functionalization reactions, enabling the precise modification of the trifluoromethylated pyridine core.
Synthesis of Fused Ring Systems: Building upon the inherent reactivity of the thione group, trifluoromethylated pyridinethiones are valuable starting materials for creating a diverse range of fused heterocycles. Research has demonstrated their utility in synthesizing pyrazolopyridine and pyridothienopyrimidine derivatives, among others. researchgate.net The exploration of novel cyclization and annulation reactions starting from these pyridinethiones is a continuing endeavor, promising access to new classes of compounds with unique structural and electronic properties.
Enhanced Predictive Capabilities through Advanced Computational Methods
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights that can guide experimental work. For trifluoromethylated pyridinethiones, advanced computational methods are crucial for understanding their fundamental properties and predicting their behavior, thereby accelerating the discovery and development process.
Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the molecular and electronic properties of these compounds. For example, computational studies have been instrumental in resolving the tautomerism of pyridinethiones, consistently showing that the thione form is energetically more favorable than the corresponding thiol form in the monomeric state. ubc.caubc.ca DFT has also been employed to calculate optimized geometries, vibrational frequencies, NMR chemical shifts, and nonlinear optical (NLO) properties of compounds like 5-(trifluoromethyl)pyridine-2-thiol (B7722606), with results showing good agreement with experimental data. journaleras.comresearchgate.net These studies provide a deep understanding of structure-property relationships.
Predictive Modeling for Biological Activity and Safety: A significant challenge in developing new chemical entities is predicting their biological effects and safety profiles early in the process. Quantitative Structure-Toxicity Relationship (QSTR) models are being developed for trifluoromethyl-containing compounds to predict properties like acute oral toxicity. nih.gov These models use molecular descriptors to correlate chemical structure with toxicity, allowing for the in silico screening of new designs to prioritize safer candidates and reduce the need for animal testing. Furthermore, publicly accessible web tools can predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion—ADME), drug-likeness, and physicochemical characteristics, providing a rapid initial assessment of a compound's potential as a drug candidate. researchgate.netcas.org
Future Directions in Computational Chemistry: The future of computational chemistry in this field lies in the development of more sophisticated and accurate predictive models. The use of artificial intelligence and machine learning, trained on large, high-quality datasets, will enhance prediction accuracy. cas.org The development of advanced models based on knowledge graphs, which incorporate complex biological relationships like pathways and biomarkers, holds the potential to predict novel drug-target interactions and guide the design of next-generation therapeutic agents. cas.org
Exploration of Scalable Synthetic Methodologies
For any promising compound to move from the laboratory to industrial application, the development of a safe, cost-effective, and scalable synthetic route is paramount. Research into the scalable synthesis of trifluoromethylated pyridines and their derivatives is an active and critical area.
Established Industrial Processes: The industrial production of trifluoromethylpyridine (TFMP) derivatives currently relies on two main strategies: the chlorine/fluorine exchange of a trichloromethylpyridine precursor and the construction of the pyridine ring via a cyclocondensation reaction using a trifluoromethyl-containing building block. nih.govjst.go.jpresearchgate.net High-temperature, vapor-phase reactions are often employed in large-scale manufacturing to produce key intermediates. nih.gov Patented methods, such as the liquid-phase reaction of (trichloromethyl)pyridines with hydrogen fluoride (B91410) under pressure, underscore the established nature of these industrial processes. google.com
Development of Scalable Reactions: Translating a laboratory synthesis to a larger scale presents numerous challenges. However, researchers are increasingly demonstrating the scalability of modern synthetic methods. For example, a synthesis of trifluoromethylated imidazo-fused N-heterocycles using trifluoroacetic anhydride (B1165640) (TFAA) has been successfully performed on a 150-gram scale. acs.org Similarly, the feasibility of the cobalt-catalyzed [2+2+2] cycloaddition for producing trifluoromethylated pyridines has been demonstrated at the gram scale. nih.gov
Continuous Flow Technology: A key trend in modern chemical manufacturing is the shift from traditional batch processing to continuous flow chemistry. Flow reactors offer significant advantages in terms of safety, efficiency, heat management, and process control, especially for highly exothermic or hazardous reactions. vulcanchem.com The industrial-scale synthesis of fluorinated pyridines is increasingly adopting this technology to enhance productivity and safety. vulcanchem.com The future exploration of scalable methodologies for this compound and related compounds will undoubtedly leverage the power of continuous flow systems to enable their efficient and safe production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
